![molecular formula C10H16N2O3 B5653935 ethyl (5-tert-butyl-3-isoxazolyl)carbamate CAS No. 55808-21-4](/img/structure/B5653935.png)
ethyl (5-tert-butyl-3-isoxazolyl)carbamate
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Overview
Description
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate, also known as Butylate, is a carbamate pesticide used to control weeds and insects in crops. It was first introduced in the 1960s and has been widely used in agriculture since then.
Mechanism of Action
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is essential for the proper functioning of the nervous system. By inhibiting AChE, Ethyl (5-tert-butyl-3-isoxazolyl)carbamate causes an accumulation of the neurotransmitter acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis of the target organism.
Biochemical and Physiological Effects:
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate has been shown to have a range of biochemical and physiological effects on organisms. In insects, it causes paralysis and death by disrupting the nervous system. In mammals, including humans, Ethyl (5-tert-butyl-3-isoxazolyl)carbamate can cause a range of effects, including nausea, vomiting, diarrhea, and respiratory distress. Long-term exposure to Ethyl (5-tert-butyl-3-isoxazolyl)carbamate has been associated with an increased risk of cancer.
Advantages and Limitations for Lab Experiments
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate is a widely used pesticide, and as such, there is a wealth of information available on its properties and effects. This makes it a useful tool for studying the effects of pesticides on organisms and ecosystems. However, the use of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate in lab experiments is limited by its toxicity and potential health risks. Careful handling and disposal procedures must be followed to minimize the risk of exposure.
Future Directions
There are several areas of research that could be pursued to further our understanding of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate and its effects. These include:
1. Developing alternative pesticides that are less toxic and have fewer health risks.
2. Investigating the potential use of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate in the treatment of Alzheimer's disease.
3. Studying the effects of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate on non-target organisms, including beneficial insects and wildlife.
4. Examining the long-term effects of exposure to Ethyl (5-tert-butyl-3-isoxazolyl)carbamate on human health, particularly with regard to cancer risk.
5. Developing new methods for the synthesis of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate that are more efficient and environmentally friendly.
In conclusion, Ethyl (5-tert-butyl-3-isoxazolyl)carbamate is a widely used pesticide that has been extensively studied for its pesticidal properties. Its mechanism of action involves inhibiting the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately paralysis of the target organism. While Ethyl (5-tert-butyl-3-isoxazolyl)carbamate has advantages in lab experiments, its use is limited by its toxicity and potential health risks. Further research is needed to fully understand the effects of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate and to develop alternative pesticides that are less toxic and have fewer health risks.
Synthesis Methods
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate can be synthesized by reacting tert-butylamine, ethyl chloroformate, and hydroxylamine hydrochloride in a solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Scientific Research Applications
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate has been extensively studied for its pesticidal properties. It has been shown to be effective against a wide range of weeds and insects, including grasses, broadleaf weeds, and aphids. Ethyl (5-tert-butyl-3-isoxazolyl)carbamate is also being studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
ethyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-14-9(13)11-8-6-7(15-12-8)10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCROCXEJQRURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NOC(=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353885 |
Source
|
Record name | ST50938758 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate | |
CAS RN |
55808-21-4 |
Source
|
Record name | ST50938758 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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